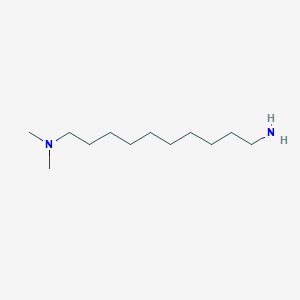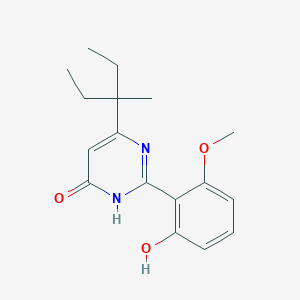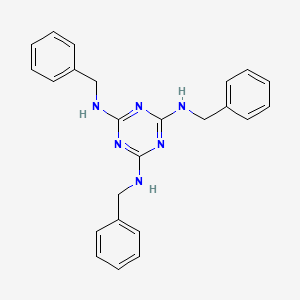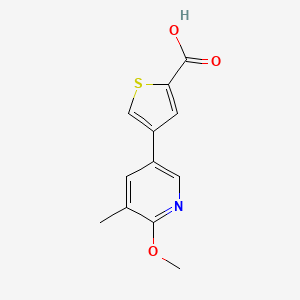
1,10-Decanediamine, N1,N1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediamine, N1,N1-dimethyl- is an organic compound with the molecular formula C12H28N2. It is a derivative of 1,10-decanediamine, where the nitrogen atoms are substituted with methyl groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decanediamine, N1,N1-dimethyl- can be synthesized through several methods. One common approach involves the methylation of 1,10-decanediamine. This process typically uses methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of 1,10-decanediamine, N1,N1-dimethyl- often involves continuous flow reactors to enhance efficiency and yield. The process may include the use of catalysts to accelerate the reaction and reduce the formation of by-products. Purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediamine, N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert it into primary amines or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
1,10-Decanediamine, N1,N1-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of 1,10-decanediamine, N1,N1-dimethyl- depends on its application. In biological systems, it can interact with enzymes or receptors, altering their activity. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. In industrial applications, it acts as a cross-linking agent, enhancing the mechanical properties of polymers.
Comparison with Similar Compounds
1,10-Decanediamine, N1,N1-dimethyl- can be compared with other diamines such as:
1,10-Decanediamine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,6-Hexanediamine: Shorter chain length, leading to different physical properties and reactivity.
1,12-Dodecanediamine: Longer chain length, affecting its solubility and melting point.
The presence of dimethyl groups in 1,10-decanediamine, N1,N1-dimethyl- makes it unique by providing steric hindrance and altering its electronic properties, which can be advantageous in specific applications.
Properties
CAS No. |
1938-59-6 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-dimethyldecane-1,10-diamine |
InChI |
InChI=1S/C12H28N2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13/h3-13H2,1-2H3 |
InChI Key |
ATVQWEFDRXEDFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124430.png)
![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)
![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)





![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)



